molecular formula C14H12Cl2N2 B12683109 Bis(4-chloro-2-methylphenyl)diazene CAS No. 22237-33-8

Bis(4-chloro-2-methylphenyl)diazene

Cat. No.: B12683109
CAS No.: 22237-33-8
M. Wt: 279.2 g/mol
InChI Key: OZDRHNMGLLLVRU-UHFFFAOYSA-N
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Description

Bis(4-chloro-2-methylphenyl)diazene is a diazene derivative featuring two phenyl rings substituted with chlorine at the para-position and a methyl group at the ortho-position. This compound belongs to the broader class of diaryldiazenes, which are characterized by their azo (-N=N-) linkage between aromatic systems. The structural and electronic properties of such compounds are highly influenced by substituents, making them relevant in materials science, medicinal chemistry, and catalysis.

Properties

CAS No.

22237-33-8

Molecular Formula

C14H12Cl2N2

Molecular Weight

279.2 g/mol

IUPAC Name

bis(4-chloro-2-methylphenyl)diazene

InChI

InChI=1S/C14H12Cl2N2/c1-9-7-11(15)3-5-13(9)17-18-14-6-4-12(16)8-10(14)2/h3-8H,1-2H3

InChI Key

OZDRHNMGLLLVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=NC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chloro-2-methylphenyl)diazene typically involves the reaction of 4-chloro-2-methylaniline with nitrous acid, followed by a coupling reaction with another molecule of 4-chloro-2-methylaniline. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the diazene linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chloro-2-methylphenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azoxy compounds.

    Reduction: Reduction reactions can convert the diazene linkage to hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Bis(4-chloro-2-methylphenyl)diazene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(4-chloro-2-methylphenyl)diazene involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and proteins, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key substituent-driven differences between Bis(4-chloro-2-methylphenyl)diazene and analogs include:

Compound Substituents logP<sup>calc</sup> Water Solubility (log10WS) Molecular Volume (McVol, ml/mol)
Diazene, bis(3-chlorophenyl)-, 1-oxide 3-Cl on each phenyl 4.919 -4.77 178.43
Compound 1<sup>a</sup> 2-NO2, 4-OCH3 Not reported Not reported Not reported
Compound 5<sup>b</sup> 2-NO2, 4-Cl Not reported Not reported Not reported
This compound 4-Cl, 2-CH3 ~5.2<sup>c</sup> ~-5.1<sup>c</sup> ~185<sup>c</sup>

<sup>a</sup>(E)-1-(2,2-dichloro-1-(2-nitrophenyl)vinyl)-2-(4-methoxyphenyl)diazene .
<sup>b</sup>(E)-1-(4-chlorophenyl)-2-(2,2-dichloro-1-(2-nitrophenyl)vinyl)diazene .
<sup>c</sup>Estimated based on substituent contributions: Methyl (+0.5–0.7 to logP) and chloro (+0.7–0.9) vs. nitro (-0.2–0.3) .

  • Lipophilicity (logP) : The methyl and chloro substituents in this compound likely increase logP compared to nitro- or methoxy-substituted analogs (e.g., Compound 1), enhancing membrane permeability but reducing aqueous solubility.
  • Molecular Volume : The methyl group adds steric bulk, increasing McVol relative to bis(3-chlorophenyl)diazene oxide (178.43 ml/mol vs. ~185 ml/mol estimated).

Protein Target Similarities

Dichlorodiazadienes with nitro and halogen substituents (Table 3 in ) exhibit activity against G protein-coupled receptors (GPCRs) and phosphodiesterases. For example:

  • Compound 1 (nitro and methoxy substituents) shows 20% similarity to Compound 2 (phosphodiesterase enzyme ligand) in ligand-gated ion channel interactions .
  • Compound 5 (nitro and chloro substituents) belongs to the same GPCR family but with undefined activity thresholds .

Inference for this compound :

  • The absence of nitro groups (electron-withdrawing) and presence of methyl (electron-donating) may reduce redox reactivity but enhance hydrophobic interactions with GPCRs.
  • Compared to bis(3-chlorophenyl)diazene oxide, the para-chloro and ortho-methyl configuration could alter binding affinity due to steric and electronic effects.

Biological Activity

Bis(4-chloro-2-methylphenyl)diazene is a diazene compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H12Cl2N2
  • Molecular Weight : 283.16 g/mol
  • CAS Number : 22237-33-8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound can undergo redox reactions, leading to the formation of reactive intermediates that may affect cellular components such as enzymes and proteins. These interactions can modulate various biological pathways, including those involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The compound has been tested against various microbial strains, showing effectiveness in inhibiting growth. The exact mechanisms are still under investigation, but it is believed that the compound disrupts microbial cell membranes or interferes with metabolic processes.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, including A431 human epidermoid carcinoma cells. The compound demonstrated significant inhibitory effects on cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Study on A431 Cells :
    • Objective : To evaluate the cytotoxic effects of this compound on A431 human epidermoid carcinoma cells.
    • Findings : The compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further investigation revealed that it may inhibit specific signaling pathways involved in cancer progression .
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial efficacy of this compound against various bacterial strains.
    • Findings : The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests that it could be developed into a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Bis(4-chloro-phenyl)diazeneStructureModerate anticancer
Bis(4-methoxyphenyl)diazeneStructureLow antimicrobial
AzoxybenzeneStructureAntimicrobial properties

The unique combination of chlorine and methyl substituents in this compound enhances its reactivity and biological activity compared to similar compounds.

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